molecular formula C6H10O3S B6234680 1-oxa-5lambda6-thiaspiro[2.5]octane-5,5-dione CAS No. 62826-62-4

1-oxa-5lambda6-thiaspiro[2.5]octane-5,5-dione

Cat. No.: B6234680
CAS No.: 62826-62-4
M. Wt: 162.2
InChI Key:
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Description

1-Oxa-5lambda6-thiaspiro[25]octane-5,5-dione is a unique chemical compound characterized by its spirocyclic structure, which includes both oxygen and sulfur atoms

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-oxa-5lambda6-thiaspiro[2.5]octane-5,5-dione typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of a thiol with an epoxide in the presence of a base, leading to the formation of the spirocyclic structure. The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high purity.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts and optimized reaction conditions are employed to facilitate the cyclization process, ensuring scalability and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions: 1-Oxa-5lambda6-thiaspiro[2.5]octane-5,5-dione can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl groups, potentially converting them to alcohols.

    Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace specific atoms or groups within the molecule.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or thiols can be employed under basic or acidic conditions.

Major Products: The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols.

Scientific Research Applications

1-Oxa-5lambda6-thiaspiro[2.5]octane-5,5-dione has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in drug design and development.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism by which 1-oxa-5lambda6-thiaspiro[2.5]octane-5,5-dione exerts its effects involves interactions with specific molecular targets. These may include enzymes or receptors, where the compound can act as an inhibitor or activator. The spirocyclic structure allows for unique binding interactions, influencing various biochemical pathways.

Comparison with Similar Compounds

1-Oxa-5lambda6-thiaspiro[2.5]octane-5,5-dione can be compared with other spirocyclic compounds such as:

    Spiro[2.5]octane-1,5-dione: Lacks the oxygen and sulfur atoms, leading to different chemical properties and reactivity.

    1-Thia-4-oxa-spiro[4.5]decane: Contains a different arrangement of the spirocyclic structure, affecting its applications and interactions.

The uniqueness of this compound lies in its specific combination of oxygen and sulfur within the spirocyclic framework, which imparts distinctive chemical and biological properties.

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 1-oxa-5lambda6-thiaspiro[2.5]octane-5,5-dione involves the reaction of a thiol with an alpha,beta-unsaturated ketone to form a spirocyclic compound. The oxygen atom in the spirocyclic compound is then oxidized to form the desired product.", "Starting Materials": ["2-methyl-3-buten-2-ol", "2-mercaptoethanol", "sodium hydroxide", "hydrogen peroxide"], "Reaction": ["Step 1: Deprotonation of 2-mercaptoethanol with sodium hydroxide to form the thiolate anion", "Step 2: Addition of the thiolate anion to 2-methyl-3-buten-2-ol to form the spirocyclic intermediate", "Step 3: Oxidation of the oxygen atom in the spirocyclic intermediate with hydrogen peroxide to form 1-oxa-5lambda6-thiaspiro[2.5]octane-5,5-dione"] }

CAS No.

62826-62-4

Molecular Formula

C6H10O3S

Molecular Weight

162.2

Purity

95

Origin of Product

United States

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